3-Fluoro-4-ethoxybenzenethiol

Catalog No.
S8184490
CAS No.
M.F
C8H9FOS
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-ethoxybenzenethiol

Product Name

3-Fluoro-4-ethoxybenzenethiol

IUPAC Name

4-ethoxy-3-fluorobenzenethiol

Molecular Formula

C8H9FOS

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C8H9FOS/c1-2-10-8-4-3-6(11)5-7(8)9/h3-5,11H,2H2,1H3

InChI Key

FHTNZFITGQQIGU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S)F

Canonical SMILES

CCOC1=C(C=C(C=C1)S)F

3-Fluoro-4-ethoxybenzenethiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a benzene ring that also features a fluorine atom and an ethoxy group (-OCH2CH3). Its molecular formula is C9H11FOSC_9H_{11}FOS and it has a molecular weight of approximately 182.25 g/mol. The compound is notable for its unique combination of functional groups, which contribute to its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

Typical of thiols and substituted aromatic compounds:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
  • Reduction: The compound can be reduced to yield the corresponding sulfide using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The fluorine atom can undergo nucleophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic ring.

These reactions are facilitated by the electron-withdrawing nature of the fluorine atom, which enhances the electrophilicity of the aromatic system.

Synthesis of 3-Fluoro-4-ethoxybenzenethiol can be achieved through several methods:

  • Nucleophilic Aromatic Substitution: This method involves treating a suitable ethoxy-substituted fluorobenzene with a thiolating agent. A common approach is to use sodium hydride or potassium carbonate as a base to deprotonate the thiol, enhancing its nucleophilicity.
  • Electrophilic Aromatic Substitution: Another possible route involves introducing the ethoxy group into a fluorinated thiophenol derivative through electrophilic substitution reactions.
  • Industrial Methods: Large-scale synthesis may involve continuous flow reactors to optimize yield and purity, utilizing advanced purification techniques such as chromatography.

3-Fluoro-4-ethoxybenzenethiol has potential applications in:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Materials Science: The compound may be used in developing specialty materials with specific properties due to its unique functional groups.
  • Biochemical Research: It could be employed as a probe in studies involving enzyme mechanisms or as part of biochemical assays.

Several compounds share structural similarities with 3-Fluoro-4-ethoxybenzenethiol:

Compound NameFunctional GroupsUnique Features
3-Fluoro-4-methoxybenzenethiolThiol, MethoxyContains a methoxy group instead of an ethoxy group.
4-Fluoro-3-methylbenzenethiolThiol, MethylMethyl group instead of an ethoxy group; different reactivity.
3-Fluoro-4-chlorobenzenethiolThiol, ChlorineChlorine atom may affect reactivity differently than fluorine.
3-Fluoro-4-hydroxybenzenethiolThiol, HydroxylHydroxyl group introduces different solubility characteristics.

Uniqueness

The uniqueness of 3-Fluoro-4-ethoxybenzenethiol lies in its combination of both an ethoxy group and a thiol on a fluorinated benzene ring. This specific arrangement allows for diverse chemical transformations that may not be achievable with other similar compounds, potentially leading to novel applications in synthesis and biological research.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

172.03581424 g/mol

Monoisotopic Mass

172.03581424 g/mol

Heavy Atom Count

11

Dates

Last modified: 01-05-2024

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